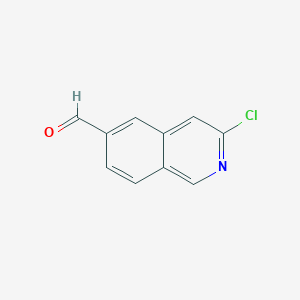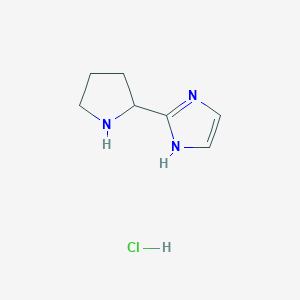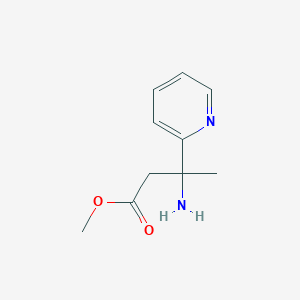
3-Chlor-isoquinolin-6-carbaldehyd
Übersicht
Beschreibung
3-Chloroisoquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It is also known as 3-Chloro-6-formylisoquinoline or 3-Chloro-6-formyl-2-azanaphthalene .
Synthesis Analysis
The synthesis of 3-Chloroisoquinoline-6-carbaldehyde and related analogs involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The Vilsmeier-Haack reaction, which converts acetanilide into 2-chloroquinoline-3-carbaldehyde by the action of the Vilsmeier-Haack reagent (DMF+POCl3), is one of the methods used in the synthesis .Molecular Structure Analysis
The molecular structure of 3-Chloroisoquinoline-6-carbaldehyde can be represented by the InChI code: 1S/C10H6ClNO/c11-10-4-8-2-1-7(6-13)3-9(8)5-12-10/h1-6H . The compound has a molecular weight of 163.60 g/mol .Chemical Reactions Analysis
The chemistry of 3-Chloroisoquinoline-6-carbaldehyde involves various reactions to construct fused or binary quinoline-cord heterocyclic systems . For instance, the condensation of quinoline with hydroxylamine hydrochloride followed by treatment with thionyl chloride in DMF affords the respective 2-chloro-3-cyanoquinoline .Physical And Chemical Properties Analysis
3-Chloroisoquinoline-6-carbaldehyde has a molecular weight of 163.60 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound is a weak base that accumulates in acidic compartments such as lysosomes and inflamed (acidic) tissues .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 3-Chlor-isoquinolin-6-carbaldehyd
This compound ist eine vielseitige chemische Verbindung mit einer Reihe von Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen.
Synthese von heterocyclischen Verbindungen: Die Verbindung dient als Schlüsselzwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Seine Reaktivität, insbesondere in der Vilsmeier-Haack-Reaktion, ermöglicht die Bildung verschiedener heterocyclischer Strukturen, die in der pharmazeutischen Chemie von Bedeutung sind .
Pharmakologische Forschung: Aufgrund seiner strukturellen Ähnlichkeit mit vielen biologisch aktiven Molekülen wird this compound in der pharmakologischen Forschung zur Entwicklung neuer therapeutischer Wirkstoffe eingesetzt. Es ist insbesondere relevant bei der Synthese von Verbindungen mit potenziellen antimikrobiellen und krebshemmenden Eigenschaften .
Formylierungsreaktionen: In der organischen Synthese wird die Verbindung in Formylierungsreaktionen verwendet, um Aldehydgruppen zu erzeugen. Dies ist entscheidend für die Synthese von aromatischen Aldehyden und α-β-ungesättigten Aldehyden, die breite Anwendung bei der Herstellung pharmakologisch aktiver Moleküle finden .
Chemische Transformationen: Diese Verbindung wird aufgrund ihrer Reaktivität mit dem Vilsmeier-Reagenz in verschiedenen chemischen Transformationen eingesetzt. Es kann zu Produkten mit hohem synthetischem Potenzial führen, die bei der Entwicklung neuer Medikamente und Materialien wertvoll sind .
Entwicklung antimikrobieller Wirkstoffe: Die Forschung zeigt, dass Modifikationen an der Chinolinstruktur die antimikrobielle Aktivität verstärken können. This compound kann zur Synthese neuer Chinolinderivate mit verbesserter Wirksamkeit gegen mikrobielle Arten verwendet werden .
Antitumoraktivität: Die Derivate der Verbindung werden auf ihre Antitumoraktivität untersucht. Durch Modifikation des Chinolinkerns zielen Forscher darauf ab, neue Prototypen mit effektiveren Antitumoreigenschaften zu entwickeln .
Hemmung der DNA-Synthese: Chinolinderivate, einschließlich derer, die aus this compound synthetisiert werden, sind dafür bekannt, die DNA-Synthese in Bakterien zu hemmen, indem sie die DNA-Gyrase und die Topoisomerase vom Typ IV beeinflussen, was zum Tod der Bakterien führt .
Materialwissenschaften: In der Materialwissenschaft werden die Derivate der Verbindung auf ihre potenzielle Verwendung bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften wie leitfähigen Polymeren oder molekularen Sensoren untersucht .
Safety and Hazards
The safety data sheet for 3-Chloroisoquinoline-6-carbaldehyde indicates that it is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is advised to handle the compound with protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-chloroisoquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-4-9-3-7(6-13)1-2-8(9)5-12-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDFWXAOLMWNOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201285180 | |
| Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-76-8 | |
| Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-isoquinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201285180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)

![4-Oxo-1,9a-dihydro-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1471045.png)
![Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1471046.png)
![1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471047.png)
![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)
![10-(4-Chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B1471050.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
![1-Morpholin-4-yl-7-(4-nitrophenyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B1471061.png)


